molecular formula C18H16N2O5S B509118 N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663167-69-9

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No. B509118
CAS RN: 663167-69-9
M. Wt: 372.4g/mol
InChI Key: NZILTXBTZSTUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, also known as APDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. APDP is a benzisothiazolone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide's mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways in neuronal cells. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in regulating oxidative stress and inflammation. N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines and activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, protecting them from damage. N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide in lab experiments is its ability to exhibit neuroprotective effects, making it a promising candidate for further investigation in the field of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.

Future Directions

There are several potential future directions for the use of N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide in medical research. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide's neuroprotective effects make it a promising candidate for further investigation in these areas. Another potential direction is its use in the development of new drugs that target oxidative stress and inflammation in neuronal cells. Finally, further research is needed to fully understand N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide's mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide involves the reaction of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid with 3-acetylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide has been studied for its potential applications in medical research, particularly in the field of neurodegenerative diseases. It has been shown to exhibit neuroprotective effects, reducing oxidative stress and inflammation in neuronal cells. N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide has also been investigated for its potential to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-18(23)15-7-2-3-8-16(15)26(20,24)25/h2-8,11H,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILTXBTZSTUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

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